Iso-Fludelone vs. Paclitaxel: 20- to 1,000-Fold Potency Advantage Against Drug-Sensitive and Resistant Leukemia Cells
In direct comparative studies, Iso-Fludelone (Iso-flu) is 20-fold more potent than paclitaxel (Taxol) against the drug-sensitive CCRF-CEM human T-cell acute lymphoblastic leukemia cell line, and 1,000-fold more potent against the multidrug-resistant CCRF-CEM/Taxol subline [1]. This difference stems from Iso-Fludelone's retained activity in cells overexpressing drug efflux pumps, a property not shared by paclitaxel.
| Evidence Dimension | In vitro growth inhibition potency (fold difference in IC50) |
|---|---|
| Target Compound Data | Iso-Fludelone: 20-fold more potent than paclitaxel (CCRF-CEM); 1,000-fold more potent (CCRF-CEM/Taxol) |
| Comparator Or Baseline | Paclitaxel (Taxol): baseline potency |
| Quantified Difference | 20-fold (drug-sensitive); 1,000-fold (multidrug-resistant) |
| Conditions | CCRF-CEM human T-cell acute lymphoblastic leukemia cell line; CCRF-CEM/Taxol multidrug-resistant subline; in vitro cell growth inhibition assay |
Why This Matters
For research involving drug-resistant leukemia models, Iso-Fludelone's 1,000-fold potency advantage over paclitaxel eliminates the need for dose escalation that would otherwise introduce confounding toxicity variables.
- [1] Chou T-C, Zhang X, Dong H, Danishefsky SJ. Abstract #5565: The therapeutic effects against refractory and multiple drug resistant xenograft tumors by the third generation microtubule targeting epothilone: Iso-oxazole-fludelone. Cancer Res. 2009;69(9_Supplement):5565. View Source
